tert-Butyl (3-iodothiophen-2-yl)carbamate CAS number and properties
tert-Butyl (3-iodothiophen-2-yl)carbamate CAS number and properties
An In-depth Technical Guide to tert-Butyl (3-iodothiophen-2-yl)carbamate
Abstract
This technical guide provides a comprehensive overview of tert-Butyl (3-iodothiophen-2-yl)carbamate, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will explore its chemical properties, plausible synthetic routes, and critical applications, with a particular focus on its role in the construction of complex molecular architectures for drug discovery. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols to facilitate its practical application.
Compound Identification and Core Properties
tert-Butyl (3-iodothiophen-2-yl)carbamate is a bifunctional reagent strategically designed for sequential and site-selective modifications. The molecule features a thiophene core, a versatile scaffold in many biologically active compounds. The iodine atom at the 3-position serves as a reactive handle for carbon-carbon bond formation, while the Boc-protected amine at the 2-position allows for controlled deprotection and subsequent functionalization.
CAS Number : 119485-56-2[1]
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₂INO₂S | [1] |
| Molecular Weight | 325.17 g/mol | [1] |
| Appearance | Solid (predicted) | General Knowledge |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | General Knowledge |
| Storage Conditions | 2-8°C, keep dry and sealed away from light | [1] |
Synthesis and Mechanistic Considerations
Experimental Protocol: Plausible Synthesis
Objective: To synthesize tert-Butyl (3-iodothiophen-2-yl)carbamate from tert-Butyl (thiophen-2-yl)carbamate.
Causality: The 2-amido group on the thiophene ring is an ortho, para-director (in this case, directing to the 3 and 5 positions). However, the 3-position is often kinetically favored for electrophilic substitution. N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent for electron-rich heterocycles. Acetonitrile is chosen as a polar aprotic solvent to facilitate the reaction while minimizing side reactions.
Materials:
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tert-Butyl (thiophen-2-yl)carbamate
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N-Iodosuccinimide (NIS)
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Acetonitrile (anhydrous)
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Saturated aqueous sodium thiosulfate solution
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Ethyl acetate
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Hexanes
Procedure:
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl (thiophen-2-yl)carbamate (1.0 eq) in anhydrous acetonitrile.
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Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Iodosuccinimide (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
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Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NIS. Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-Butyl (3-iodothiophen-2-yl)carbamate.
Applications in Drug Discovery and Organic Synthesis
The true value of this reagent lies in its dual reactivity, making it an ideal building block for creating libraries of complex molecules.[1] The iodine and the protected amine offer orthogonal reaction handles.
A. Cross-Coupling Reactions at the C3-Position
The carbon-iodine bond is highly susceptible to oxidative addition by transition metal catalysts (e.g., palladium, copper). This enables a wide range of C-C and C-N bond-forming reactions.
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Suzuki Coupling: Reaction with boronic acids or esters to form biaryl or vinyl-thiophene structures.
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Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, crucial for synthesizing kinase inhibitors and other targeted therapeutics.[1]
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Stille Coupling: Reaction with organostannanes.
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Buchwald-Hartwig Amination: Formation of a C-N bond with a primary or secondary amine.
B. Functionalization at the C2-Position
The tert-butyloxycarbonyl (Boc) group is a robust protecting group, stable to the conditions of many cross-coupling reactions.[2] It can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the free amine. This primary amine can then undergo a variety of transformations:
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Acylation to form amides.
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Reductive amination with aldehydes or ketones.
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Formation of ureas and sulfonamides.[2]
This sequential functionalization is a cornerstone of modern synthetic strategy, allowing for the precise and controlled assembly of drug candidates.
Caption: Dual reactivity of the building block.
Experimental Protocol: Representative Suzuki Coupling
Objective: To couple tert-Butyl (3-iodothiophen-2-yl)carbamate with phenylboronic acid.
Causality: This protocol exemplifies a standard palladium-catalyzed Suzuki-Miyaura cross-coupling. Pd(PPh₃)₄ is a common and effective catalyst for this transformation. A base (Na₂CO₃) is required to activate the boronic acid in the catalytic cycle. A solvent mixture of DME and water ensures that both the organic-soluble starting materials and the inorganic base are sufficiently solubilized for efficient reaction.
Materials:
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tert-Butyl (3-iodothiophen-2-yl)carbamate (1.0 eq)
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Phenylboronic acid (1.2 eq)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 eq)
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1,2-Dimethoxyethane (DME)
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Water
Procedure:
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Degassing: To a flask containing a stir bar, add tert-Butyl (3-iodothiophen-2-yl)carbamate, phenylboronic acid, and Pd(PPh₃)₄. Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
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Solvent Addition: Add DME and the 2M aqueous Na₂CO₃ solution. The mixture should be biphasic.
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Heating: Heat the reaction mixture to 85-90 °C with vigorous stirring.
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Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
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Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Separate the organic layer, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography to yield the desired product, tert-butyl (3-phenylthiophen-2-yl)carbamate.
Caption: Workflow for a Suzuki cross-coupling reaction.
Spectroscopic Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized material. Below are the expected spectroscopic signatures.
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¹H NMR: The spectrum should show a characteristic singlet for the nine protons of the tert-butyl group around δ 1.5 ppm. A broad singlet for the N-H proton will also be present. The two protons on the thiophene ring will appear as doublets in the aromatic region (δ 7.0-8.0 ppm).
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¹³C NMR: The spectrum will display signals for the quaternary and methyl carbons of the tert-butyl group (around 80 ppm and 28 ppm, respectively). The carbonyl carbon of the carbamate will appear around δ 150-155 ppm. Four distinct signals for the thiophene ring carbons are expected, with the carbon atom bonded to iodine showing a characteristic chemical shift.
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IR Spectroscopy: Key vibrational bands include an N-H stretch around 3300 cm⁻¹, C-H stretches just below 3000 cm⁻¹, and a strong carbonyl (C=O) stretch for the carbamate group around 1700-1725 cm⁻¹.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight (325.17). A common and prominent fragment would correspond to the loss of the tert-butyl group or the entire Boc group.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific MSDS for this compound is not available, prudent laboratory practices should be followed based on its structure as an organoiodide and a carbamate.
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses with side shields, and a lab coat.[3][4]
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Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[5] Wash hands thoroughly after handling.[4]
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Hazards: Organoiodides can be toxic and should be handled with care. Carbamates as a class have varied toxicity profiles. Assume the compound is harmful if swallowed or inhaled.[4]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended at 2-8°C.[1][3] Protect from light.
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First Aid: In case of eye contact, flush with plenty of water for at least 15 minutes.[6] For skin contact, wash off with soap and water.[6] If inhaled, move to fresh air.[3] Seek medical attention if any symptoms persist.
Conclusion
tert-Butyl (3-iodothiophen-2-yl)carbamate is a high-value synthetic intermediate that provides chemists with a powerful tool for generating molecular diversity. Its well-defined reactive sites allow for a predictable and robust chemical strategy, making it an excellent choice for lead optimization campaigns in drug discovery and for the synthesis of complex materials. Understanding its properties, synthetic access, and reaction compatibility is key to leveraging its full potential in research and development.
References
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MySkinRecipes. tert-Butyl (3-iodothiophen-2-yl)carbamate. Available at: [Link]
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